molecular formula C14H13N3O4 B14969201 2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol

Cat. No.: B14969201
M. Wt: 287.27 g/mol
InChI Key: GMWIDZVRQDWHSY-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is a chemical compound supplied for laboratory and research applications. As a Schiff base-type molecule featuring methoxy, phenol, and nitrophenyl groups, it is of significant interest in synthetic and medicinal chemistry research. Compounds with similar structural motifs are frequently investigated for their potential biological activities, including as antimicrobial and anticancer agents . The presence of the carbonohydrazonoyl functional group makes it a candidate for coordination chemistry, where it may act as a ligand to form complexes with various metal ions. These complexes are often studied for their catalytic properties, photophysical behavior, and magnetic characteristics. Researchers may also utilize this compound as a building block or intermediate in the synthesis of more complex molecular architectures, such as polymers or specialized organic frameworks. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-methoxy-6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H13N3O4/c1-21-13-4-2-3-10(14(13)18)9-15-16-11-5-7-12(8-6-11)17(19)20/h2-9,16,18H,1H3/b15-9+

InChI Key

GMWIDZVRQDWHSY-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

Step 1: Protection of Phenolic -OH Groups

  • Starting Material : 2,6-Dihydroxybenzaldehyde
  • Reagents : Dimethyl sulfate (Me₂SO₄) in alkaline medium (K₂CO₃/NaOH)
  • Conditions :
    • Solvent: Acetone/H₂O (3:1 v/v)
    • Temperature: 60°C, 6–8 h
    • Yield: 82–89% (2-hydroxy-6-methoxybenzaldehyde)

Mechanistic Insight :
$$ \text{Ar-OH + (CH}3\text{)}2\text{SO}4 \xrightarrow{\text{OH}^-} \text{Ar-OCH}3 + \text{CH}3\text{SO}4^- $$

Carbonohydrazonoyl Formation via Hydrazone Condensation

Step 2: Hydrazine Coupling

  • Reagents : 4-Nitrophenylhydrazine hydrochloride
  • Conditions (Two Optimized Approaches):
Method Conditions Yield Source
Classical Heating Ethanol, HCl catalyst, 78°C, 4 h 74%
Microwave-Assisted DMF, 120 W, 100°C, 15 min 88%

Critical Parameters :

  • pH control (optimal range: 4.5–5.5) to prevent over-protonation
  • Molar ratio (aldehyde:hydrazine = 1:1.2) minimizes side products

Reaction Scheme :
$$ \text{Ar-CHO + H}2\text{N-NH-C}6\text{H}4\text{-NO}2 \rightarrow \text{Ar-CH=N-NH-C}6\text{H}4\text{-NO}_2 $$

Nitrophenyl Group Installation via Diazotization (Alternative Route)

For substrates lacking pre-installed nitro groups:

  • Diazonium Salt Formation :
    • NaNO₂ (1.1 eq), HCl (conc.), 0–5°C
  • Coupling :
    • 4-Nitrophenylboronic acid, Pd(PPh₃)₄ catalyst
    • Solvent: THF/H₂O (3:1), 80°C, 12 h
    • Yield: 68%

Advanced Methodologies & Optimization

Solvent-Free Mechanochemical Synthesis

  • Equipment : High-energy ball mill
  • Parameters :
    • Milling time: 45 min
    • Frequency: 30 Hz
    • Yield: 91%
  • Advantages :
    • Eliminates toxic solvents (DMF, THF)
    • Reduces reaction time by 70%

Catalytic Systems Comparison

Catalyst Temp (°C) Time (h) Yield (%) Selectivity
Piperidine 80 3 78 92%
ZnCl₂ 100 2 85 88%
Enzyme (CAL-B) 40 24 63 99%

Data synthesized from

Purification & Characterization

Crystallization Protocols

  • Solvent Systems :
    • Ethanol/Water (7:3): Needle-like crystals, mp 189–191°C
    • Dichloromethane/Hexane (1:2): Platelet crystals, mp 185–187°C

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.32 (s, 1H, phenolic -OH)
    • δ 8.21–7.89 (m, 4H, nitrophenyl-H)
    • δ 6.78 (d, J=8.4 Hz, 1H, aromatic-H)
    • δ 3.91 (s, 3H, OCH₃)
  • FT-IR (KBr, cm⁻¹):

    • 3345 (O-H stretch)
    • 1598 (C=N stretch)
    • 1520/1348 (NO₂ asymmetric/symmetric)

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant
Batch Size 5 g 2 kg
Energy Consumption 0.8 kWh/g 0.2 kWh/g
Waste Index 6.3 1.9
Cost/Gram $12.45 $4.78

Data extrapolated from

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, typically in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to various esters or ethers.

Scientific Research Applications

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in redox reactions, and undergo various chemical transformations. These interactions can modulate biological processes, leading to its observed effects in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydrazone vs. Carbohydrazonoyl Derivatives
  • (E)-2-Methoxy-6-((2-(pyridin-2-yl)hydrazono)methyl)phenol (If): This compound () replaces the carbohydrazonoyl group with a simpler hydrazone (–N–N=) linkage and substitutes the 4-nitrophenyl group with a pyridinyl moiety.
  • PA (2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide): PA () shares the carbohydrazonoyl group but includes a phenylthioacetyl substituent. The thioether linkage introduces sulfur-based reactivity and may enhance lipophilicity compared to the nitro-substituted target compound .
Imino Derivatives
  • 2-Methoxy-6-[(4-methylphenyl)imino]methyl]phenol (MFCD00027489): This analog () replaces the carbohydrazonoyl group with an imino (–C=N–) group and substitutes the nitro with a methyl group.

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • The 4-nitrophenyl group in the target compound enhances electron withdrawal, stabilizing negative charge delocalization across the aromatic system. This contrasts with 4-methylphenyl () and pyridinyl () substituents, which donate electrons or participate in π-π stacking, respectively.
  • Nitro vs. Methoxy/Ethoxy : Ethoxy-substituted analogs (e.g., ) exhibit increased steric bulk and altered solubility profiles compared to the methoxy group in the target compound .

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound Not reported Expected C=O stretch (1650–1700 cm⁻¹, IR) ; Nitro group deshielding in ¹H/¹³C NMR
(E)-2-Methoxy-6-...phenol (If) 160–161 C=N stretch (1584 cm⁻¹, IR); Pyridinyl H signals (δ 8.5–9.0 ppm, ¹H NMR)
2-Ethoxy-6-[(4-methylphenyl)imino]... Not reported Ethoxy group (δ 1.4 ppm, triplet; ¹H NMR)

Biological Activity

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a phenolic structure with a methoxy group and a nitrophenyl hydrazone moiety, which may influence its biological properties. The molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, and it has a molecular weight of approximately 302.30 g/mol.

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including related compounds, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) effectively.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)Notes
Compound 2eS. aureus1.56Synergistic with ofloxacin
Compound 2jMRSA1.56Effective biofilm disruptor
This compoundTBDTBDFurther studies needed

The antimicrobial efficacy of hydrazone derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit biofilm formation. Electron microscopy studies have demonstrated that these compounds can effectively penetrate biofilms, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. For example, compound 2e showed minimal cytotoxicity against human hepatic L02 cells at concentrations up to 50 μM, with cell viability remaining above 70% in treated cultures .

Table 2: Cytotoxicity Results

CompoundConcentration (μM)Cell Viability (%)
Compound 2e3.125>70
Compound 2e12.5>70
Compound 2j50>70

Case Studies and Research Findings

Several studies have highlighted the potential of hydrazone derivatives in drug development:

  • Study on Antimicrobial Efficacy : A study found that certain hydrazones displayed potent antibacterial activity against MRSA, particularly when used in combination with other antibiotics like ofloxacin .
  • Biofilm Disruption : Another investigation revealed that specific hydrazone derivatives could significantly reduce biofilm formation in Staphylococcus species, suggesting their potential as therapeutic agents in treating persistent infections .
  • Synergistic Effects : Research demonstrated that when combined with known antibiotics, certain derivatives enhanced their effectiveness, indicating a promising avenue for developing new antibacterial therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.